Benzoic acid, 3,5-bis(dodecyloxy)-
Overview
Description
3,5-Bis(dodecyloxy)benzoic acid is a chemical compound with the molecular formula C31H54O4 . It belongs to the class of benzoic acids and is characterized by its long alkyl chains (dodecyloxy groups) attached to the benzene ring. The compound’s systematic IUPAC name is 3,5-Bis(dodecyloxy)benzoic acid .
Synthesis Analysis
The synthesis of 3,5-Bis(dodecyloxy)benzoic acid involves the functionalization of benzoic acid with dodecyloxy groups. While specific synthetic routes may vary, one common method is the esterification of benzoic acid with dodecanol (lauryl alcohol) in the presence of an acid catalyst. This reaction results in the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(dodecyloxy)benzoic acid consists of a benzene ring substituted at positions 3 and 5 with dodecyloxy (C12H25O) groups. The long alkyl chains confer lipophilicity and influence the compound’s physical properties. The carboxylic acid group (-COOH) remains attached to the benzene ring, providing functional reactivity .
Chemical Reactions Analysis
- Substitution Reactions : The dodecyloxy groups can participate in substitution reactions, such as halogenation or nitration, leading to modified derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
Liquid Crystal Research
- Xu, Ling, and He (2008) explored the synthesis and characterization of hydrogen-bonded star-shaped complexes involving 3,5-bis(dodecyloxy)benzoic acids. These complexes exhibited a homeotropic smectic A mesophase, highlighting the acid's role in liquid crystal research, particularly in controlling phase transition temperatures and mesophase behaviors (Xu, Ling, & He, 2008).
Organic Photosensitizer Development
- Zhang et al. (2021) demonstrated the utility of a compound containing 3,5-bis(dodecyloxy)benzoic acid in the development of high-efficiency dye-sensitized solar cells. This highlights the acid's relevance in solar energy research, particularly in achieving high open-circuit photovoltage and power conversion efficiency (Zhang et al., 2021).
Surface Chemistry and Material Science
- Nakhle et al. (1999) synthesized a metal oxide surface bivalent anchor using 3,5-bis(phosphonomethyl)benzoic acid, demonstrating its application in surface chemistry and material science, particularly in binding to metal oxide surfaces (Nakhle et al., 1999).
- Kishikawa, Hirai, and Kohmoto (2008) investigated a polymerizable benzoic acid derivative (including 3,5-bis(dodecyloxy)benzoic acid) for its role in fixing multilayered structures of liquid-crystalline complexes, which is crucial in the field of polymer chemistry (Kishikawa, Hirai, & Kohmoto, 2008).
Coordination Chemistry and Photophysical Properties
- Sivakumar, Reddy, Cowley, and Butorac (2011) used derivatives of 3,5-dihydroxy benzoic acids, such as 3,5-bis(benzyloxy)benzoic acid, in the synthesis of lanthanide coordination compounds. Their research offers insights into the structural and photophysical properties of these compounds, emphasizing the potential of 3,5-bis(dodecyloxy)benzoic acid in coordination chemistry (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Molecular Self-Assembly and Organogels
- Nam, Lee, and Hong (2008) studied the self-assembly of organogels using 3,5-bis(dodecyloxy)benzoic acid, providing valuable insights into the molecular self-assembly and the formation of organogels. This research is significant in understanding the interactions and properties of organogel systems (Nam, Lee, & Hong, 2008).
Safety and Hazards
Properties
IUPAC Name |
3,5-didodecoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-34-29-25-28(31(32)33)26-30(27-29)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24H2,1-2H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLSKHCVAUZKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478614 | |
Record name | Benzoic acid, 3,5-bis(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123126-40-9 | |
Record name | Benzoic acid, 3,5-bis(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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